molecular formula C6HBrCl2FNO2 B1445989 4-Bromo-2,6-dichloro-5-fluoronicotinic acid CAS No. 1526945-64-1

4-Bromo-2,6-dichloro-5-fluoronicotinic acid

Cat. No.: B1445989
CAS No.: 1526945-64-1
M. Wt: 288.88 g/mol
InChI Key: XVZPTUKBGONVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dichloro-5-fluoronicotinic acid (molecular formula: C₆HBrCl₂FNO₂) is a halogenated nicotinic acid derivative. Its structural features include bromine at position 4, chlorine at positions 2 and 6, and fluorine at position 5 of the pyridine ring. This compound is critical in pharmaceutical synthesis, particularly as a precursor in the production of Sotorasib, an FDA-approved KRAS G12C inhibitor . Two conflicting CAS numbers are reported: 82671-06-5 and 1526945-64-1 , which may reflect differences in synthesis routes or database entries.

Properties

IUPAC Name

4-bromo-2,6-dichloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2FNO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZPTUKBGONVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Methyl 2,6-dihydroxy-5-fluoronicotinate is a common intermediate prepared by condensation reactions involving ethyl fluoroacetate and ethyl formate in the presence of sodium methoxide, followed by treatment with methyl malonamate in methanol and acidification with hydrochloric acid.
  • This intermediate is then converted into 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride (POCl3) in the presence of a lithium reagent (e.g., lithium phosphate), typically under sealed autoclave conditions at elevated temperatures (~170 °C for 20-25 hours).

Conversion to 2,6-Dichloro-5-fluoronicotinic Acid

  • The acid chloride intermediate is hydrolyzed under controlled alkaline conditions (pH ~10) using aqueous sodium hydroxide, followed by acidification to pH 1-2 with hydrochloric acid to precipitate the acid.
  • This process yields the 2,6-dichloro-5-fluoronicotinic acid with high purity (HPLC 99.4%) and good yield (~71%).

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Preparation of methyl 2,6-dihydroxy-5-fluoronicotinate Ethyl fluoroacetate, ethyl formate, sodium methoxide, methyl malonamate, methanol, HCl Reaction at 0 °C to reflux; acidification to precipitate intermediate
Chlorination to acid chloride Phosphorus oxychloride, lithium phosphate, sealed autoclave, 170 °C, 20-25 h Lithium reagent prevents overchlorination; sealed tube or autoclave for pressure control
Hydrolysis to acid 50% aqueous NaOH (pH 10), methylene chloride extraction, acidification with 37% HCl Controlled pH critical to avoid byproducts; yields ~71% purity 99.4%
Bromination at 4-position Bromine source (e.g., N-bromosuccinimide or Br2), methanol, amine catalyst Conditions adapted from related aryl bromination; purification by column chromatography

Research Findings and Improvements

  • The improved process for preparing 2,6-dichloro-5-fluoronicotinic acid avoids the use of phosphorus pentachloride, which causes overchlorination and byproduct formation such as 2,4,6-trichloro derivatives.
  • Use of lithium phosphate as a co-reagent with phosphorus oxychloride enhances selectivity and yield.
  • The process is scalable and commercially feasible, with fewer steps and higher overall yield compared to older methods.
  • Hydrolysis under mild alkaline conditions prevents decomposition of sensitive halogen substituents.
  • The bromination step requires careful optimization to maintain the integrity of the dichloro-fluoro substitution pattern.

Summary Table of Key Preparation Steps

Compound Reaction Type Reagents/Conditions Yield (%) Purity (HPLC) Reference
Methyl 2,6-dihydroxy-5-fluoronicotinate Condensation & acidification Ethyl fluoroacetate, ethyl formate, sodium methoxide, methyl malonamate, HCl 61 95.4
2,6-Dichloro-5-fluoronicotinoyl chloride Chlorination POCl3, lithium phosphate, 170 °C, 20-25 h 85 88.3
2,6-Dichloro-5-fluoronicotinic acid Hydrolysis & acidification NaOH (pH 10), HCl (pH 1-2) 71 99.4
This compound Bromination (inferred) Bromine source, methanol, amine catalyst Not specified Not specified

Scientific Research Applications

Anticancer Activity

The compound has shown promise as a precursor in the synthesis of novel anticancer agents. For instance, derivatives of 2,6-dichloro-5-fluoronitic acid have been utilized in the development of drugs targeting specific oncogenic pathways. The incorporation of fluorine can improve the pharmacokinetic properties of these drugs, enhancing their efficacy against cancer cells while reducing side effects .

Drug Development

4-Bromo-2,6-dichloro-5-fluoronicotinic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as inhibitors in protein kinase pathways, which are crucial in cancer progression and other diseases. The synthesis routes often involve nucleophilic substitutions and coupling reactions to create complex structures with high biological activity .

Pesticide Development

The compound's halogenated structure contributes to its potential use as an active ingredient in pesticide formulations. Fluorinated compounds are known for their increased stability and effectiveness against pests, making them suitable candidates for developing new agrochemical products . Research indicates that such compounds can exhibit enhanced insecticidal properties compared to their non-fluorinated counterparts.

Herbicide Formulation

In addition to pesticides, this compound has been investigated for its herbicidal potential. Its effectiveness in inhibiting plant growth has led to studies focusing on its mechanism of action at the biochemical level, aiming to develop selective herbicides that minimize environmental impact while effectively controlling weed populations .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that may include:

  • Halogenation : Introducing bromine and chlorine atoms into the nicotinic acid framework.
  • Fluorination : Employing fluorinating agents to incorporate fluorine into the aromatic system.
  • Characterization Techniques : Techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of synthesized compounds .

Case Study: Anticancer Drug Development

A recent study highlighted the use of this compound in synthesizing a novel compound targeting the BCR-ABL oncogene associated with chronic myeloid leukemia. The synthesized compound demonstrated potent inhibitory activity against this target, suggesting a viable pathway for developing effective cancer therapies .

Case Study: Agricultural Application

Research conducted on the herbicidal activity of fluorinated nicotinic acid derivatives indicated that compounds similar to this compound exhibited significant weed control efficacy in field trials. These findings support further exploration into developing environmentally friendly herbicides based on this chemical structure .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloro-5-fluoronicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Reactivity

The positions of halogens significantly influence reactivity and applications. Below is a comparative analysis of key nicotinic acid derivatives:

Compound Name Molecular Formula CAS Number Halogen Substituents (Positions) Molecular Weight Key Applications
4-Bromo-2,6-dichloro-5-fluoronicotinic acid C₆HBrCl₂FNO₂ 82671-06-5 , 1526945-64-1 Br (4), Cl (2,6), F (5) 209.99 Pharmaceutical synthesis (e.g., Sotorasib)
2,6-Dichloronicotinic acid C₆H₃Cl₂NO₂ 59782-85-3 Cl (2,6) 192.00 Intermediate in agrochemicals
5-Fluoro-6-bromonicotinic acid C₆H₃BrFNO₂ Not provided Br (6), F (5) ~202.01 (calc.) Cross-coupling reactions
2-Bromoisonicotinic acid C₆H₄BrNO₂ 66572-56-3 Br (2) 202.01 Metal-organic frameworks

Key Observations :

  • Halogen Diversity : The target compound uniquely combines three halogens (Br, Cl, F), enhancing its versatility in Suzuki-Miyaura cross-coupling (bromine as a leaving group) and electronic modulation (fluorine’s electron-withdrawing effect) .
  • Positional Effects : 5-Fluoro-6-bromonicotinic acid (Br at 6, F at 5) differs in halogen placement, reducing steric hindrance compared to the target compound’s Br at position 3. This impacts reactivity in nucleophilic substitution .
  • Pharmaceutical Relevance : Only the target compound is explicitly linked to FDA-approved drug synthesis, highlighting its strategic halogen arrangement for binding interactions .

Physical and Chemical Properties

While explicit data (e.g., melting points) are absent in the evidence, molecular weight and halogen composition suggest:

  • Solubility : The target compound’s higher halogen content (Br, Cl, F) likely reduces aqueous solubility compared to dichloronicotinic acid.
  • Stability : Fluorine’s electronegativity enhances stability against metabolic degradation, a trait critical for drug intermediates .

Biological Activity

4-Bromo-2,6-dichloro-5-fluoronicotinic acid is a halogenated derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is part of a broader class of fluorinated heterocycles that have shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

  • Chemical Formula : C6_6H3_3BrCl2_2FNO2_2
  • Molecular Weight : 266.45 g/mol
  • Structure : The compound features a pyridine ring substituted with bromine, chlorine, and fluorine atoms, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated nicotinic acids can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of halogen substituents enhances the lipophilicity and membrane permeability of these compounds, facilitating their uptake into bacterial cells.

The proposed mechanism of action for halogenated nicotinic acids involves interference with bacterial cell wall synthesis and disruption of cellular metabolic processes. Specifically, these compounds may inhibit key enzymes involved in peptidoglycan biosynthesis or alter membrane integrity, leading to cell lysis.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has demonstrated that the position and type of halogen substituents significantly influence the biological activity of nicotinic acid derivatives. For example:

CompoundSubstituentsBiological Activity
This compoundBr, Cl, FModerate antimicrobial activity
2,6-Dichloro-5-fluoronicotinic acidCl, FHigh antimicrobial activity
4-Bromo-5-fluoronicotinic acidBr, FLow antimicrobial activity

This table illustrates that the combination of bromine and chlorine at specific positions on the pyridine ring enhances the compound's efficacy against microbial targets.

Case Studies

  • Study on Antibacterial Activity :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various fluorinated nicotinic acids. The results indicated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
  • Evaluation in Animal Models :
    In vivo studies conducted on murine models demonstrated that administration of this compound resulted in reduced bacterial load in infected tissues. Histopathological analysis revealed a significant decrease in inflammation and tissue damage compared to control groups .
  • Mechanistic Insights :
    Further investigations using molecular docking simulations suggested that this compound binds effectively to bacterial enzymes involved in cell wall synthesis. This binding disrupts enzyme function and leads to increased susceptibility to osmotic pressure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2,6-dichloro-5-fluoronicotinic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a nicotinic acid precursor. For example, bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 2- and 6-positions using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Fluorination at the 5-position may employ a Balz-Schiemann reaction with diazonium tetrafluoroborate intermediates. Optimization includes:

  • Temperature control (<0°C for diazonium formation, 60–80°C for chlorination).
  • Solvent selection (e.g., DMF for bromination, dichloromethane for chlorination).
  • Monitoring reaction progress via TLC or HPLC.
  • Purification via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :

  • NMR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons), ¹³C NMR (distinct peaks for carbonyl at ~170 ppm), and ¹⁹F NMR (single peak near -110 ppm for the fluorine substituent).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (209.99 g/mol) and isotopic patterns for Br/Cl .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA for purity assessment.
  • Conflict Resolution : Cross-validate with multiple techniques (e.g., compare NMR integration ratios with X-ray crystallography if available). For impurities, use preparative HPLC or recrystallization to isolate pure fractions .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate dehalogenation side reactions?

  • Methodological Answer : The electron-withdrawing effects of Br, Cl, and F substituents reduce electron density on the pyridine ring, slowing nucleophilic aromatic substitution but enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). To prevent dehalogenation:

  • Use mild bases (e.g., K₂CO₃ instead of NaOH).
  • Select Pd catalysts with bulky ligands (e.g., XPhos) to stabilize intermediates.
  • Conduct reactions under inert atmospheres at controlled temperatures (60–90°C) to avoid thermal degradation .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can computational modeling guide experimental design?

  • Methodological Answer : Steric hindrance from the 2,6-dichloro groups and electronic effects from Br/F complicate regioselectivity. Strategies include:

  • DFT Calculations : Predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution. For example, the 4-bromo position may be more reactive in Sonogashira couplings due to lower electron density.
  • Directed Ortho-Metalation : Use directing groups (e.g., esters) to guide functionalization.
  • Experimental Validation : Screen conditions (e.g., catalyst loading, solvent polarity) and analyze outcomes via LC-MS .

Q. How can researchers address stability issues during long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C in amber vials under argon to prevent hydrolysis or photodegradation.
  • Stability Monitoring : Periodically analyze samples via HPLC for degradation products (e.g., loss of Br/Cl substituents).
  • Lyophilization : For long-term storage, lyophilize the compound and store as a solid in desiccated conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer : Contradictions may arise from impurities or solvent polarity variations. Systematic approaches include:

  • Solubility Screening : Test in DMSO (high solubility expected), THF, and ethyl acetate.
  • Purity Correlation : Compare solubility of HPLC-purified vs. crude samples.
  • Hansen Solubility Parameters : Calculate HSPs to predict optimal solvents based on dispersion/polarity/hydrogen bonding .

Tables for Key Data

Property Value Reference
Molecular FormulaC₆H₃BrCl₂FNO₂
Molecular Weight209.99 g/mol
CAS RN38496-18-3
Recommended Storage0–6°C in inert atmosphere
Key NMR Shifts (¹³C)C=O: ~170 ppm; C-Br: ~115 ppm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dichloro-5-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dichloro-5-fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.